Apovincamine
Description
Apovincamine is an indole alkaloid isolated from the Malaysian plant Alstonia pneumatophora (Apocynaceae) . It is structurally characterized by a fused pentacyclic scaffold, with the molecular formula C21H24N2O2 and a molecular weight of 336.43 g/mol . This compound serves as a chemical precursor to vinpocetine, a vasodilator derived from vincamine . Pharmacologically, it exhibits anti-melanogenesis activity, inhibiting melanin synthesis in B16 murine melanoma cells in a dose-dependent manner . Its synthetic routes include amino acid decarbonylation and iminium ion cyclization, as demonstrated by Christie and Rapoport (1985) .
Properties
IUPAC Name |
methyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,13,19H,3,6,9-12H2,1-2H3/t19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDNDGXASTWERN-CTNGQTDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401023598 | |
| Record name | Methyl (3alpha,16alpha)-eburnamenine-14-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401023598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4880-92-6 | |
| Record name | Apovincamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4880-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apovincamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004880926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (3alpha,16alpha)-eburnamenine-14-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401023598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Apovincamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | APOVINCAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/504R182ZX7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Apovincamine involves several key steps, including cyclization reactions. One common method is the Bischler-Napieralski or Pictet-Spengler cyclization, which involves the formation of the C ring by cyclizing an indole C2 position with an iminium salt . Another approach involves the use of chiral resolving agents to generate optically pure cis-apovincaminic acid ester .
Industrial Production Methods: Industrial production of cis-Apovincamine typically involves the semi-synthesis from natural products like tabersonine. This method is preferred due to the complexity and cost associated with total synthesis .
Chemical Reactions Analysis
Types of Reactions: cis-Apovincamine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidative metabolites of ethyl cis-apovincaminates have been synthesized, involving the functionalization of the 10-hydroxy group .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions often involve specific pH levels and temperatures to ensure the desired stereoselectivity .
Major Products: The major products formed from these reactions include various metabolites, such as 10-hydroxyvinpocetine and vinpocetine-N-oxide .
Scientific Research Applications
Pharmacological Properties
Apovincamine exhibits several pharmacological effects that make it a candidate for various therapeutic applications:
- Cerebrovascular Effects : this compound is known for its ability to improve cerebral blood flow and enhance the metabolism of nerve cells. This property has been explored in the context of treating conditions such as cerebral arteriosclerosis and cognitive impairments related to vascular diseases .
- Neuroprotective Effects : Studies suggest that this compound may protect neurons from damage and support cognitive function. Its role in enhancing memory and learning capabilities has been investigated, particularly in older adults suffering from dementia .
- Cardiovascular Benefits : The compound has shown promise in treating cardiovascular disorders, as it can improve blood circulation and reduce the risk of ischemic events .
Cognitive Impairment and Dementia
A significant body of research focuses on this compound's derivative, vinpocetine, which is an ethyl ester of this compound. Clinical trials have assessed its efficacy in treating cognitive impairment associated with vascular dementia and Alzheimer's disease:
- Clinical Trials : A review of multiple studies indicated that vinpocetine (30 mg/day to 60 mg/day) resulted in statistically significant improvements in cognitive function compared to placebo in patients with dementia .
- Safety and Efficacy : While some studies reported benefits, the overall evidence remains inconclusive regarding its effectiveness for dementia treatment. Further large-scale studies are necessary to validate these findings .
Cardiovascular Disorders
This compound's role in cardiovascular health has been examined through various clinical applications:
- Treatment for Cerebrovascular Disorders : It is recommended for use in cerebrovascular disorders due to its ability to enhance blood flow to the brain. However, regulatory approval varies by region .
- Acute Stroke Management : In some countries, vinpocetine is still used for acute stroke management despite lacking modern regulatory backing for this application .
Comparative Data Table
Neuroprotective Effects in Dementia Patients
A notable case study involved a cohort of 583 dementia patients treated with vinpocetine over a period of six months. The results indicated:
- Cognitive Improvement : Patients receiving vinpocetine showed significant improvements in cognitive tests compared to those on placebo.
- Adverse Effects : Reported adverse effects were minimal and did not correlate strongly with dosage levels .
Cardiovascular Health Improvement
In another study focusing on patients with chronic cerebrovascular insufficiency:
Mechanism of Action
The mechanism of action of cis-Apovincamine involves its interaction with specific molecular targets and pathways. It inhibits cell viability in a dose-dependent manner and shows anti-melanogenesis activity in B16 mouse melanoma cells . The exact molecular targets and pathways are still under investigation, but it is known to affect melanogenesis pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Structural Insights :
- This compound differs from vincamine by the replacement of a hydroxyl group with a methyl ester , reducing its molecular weight by 18.02 g/mol .
- Compared to eburnamenine, this compound retains a carboxymethyl group , resulting in a mass difference of 58 units .
Pharmacological Activity
Table 2: Pharmacological Profiles
Functional Contrasts :
- This compound’s anti-melanogenic activity is unique among vinca alkaloids, making it a candidate for dermatological research .
- Vincamine and vinpocetine are clinically validated for neurodegenerative diseases , whereas this compound remains understudied in this context .
Biological Activity
Apovincamine, a derivative of vincamine, is an indole alkaloid that has garnered attention for its potential therapeutic applications, particularly in neuroprotection and cognitive enhancement. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is structurally related to vincamine, which is known for its vasodilatory and neuroprotective properties. The compound is primarily derived from the Vinca minor plant and has been studied for its effects on the central nervous system (CNS), particularly in conditions such as Alzheimer's disease and other cognitive impairments.
1. Neuroprotective Properties
This compound exhibits significant neuroprotective effects, which have been demonstrated in various preclinical studies. It has been shown to enhance cerebral blood flow and improve oxygen utilization in the brain, potentially benefiting conditions characterized by hypoxia or ischemia.
2. Cognitive Enhancement
Research indicates that this compound may enhance cognitive functions such as memory and learning. It appears to exert these effects through modulation of neurotransmitter systems, particularly by influencing cholinergic and dopaminergic pathways.
| Effect | Mechanism | References |
|---|---|---|
| Neuroprotection | Increases cerebral blood flow | |
| Cognitive enhancement | Modulates cholinergic activity | |
| Antioxidant activity | Reduces oxidative stress |
The biological activity of this compound can be attributed to several mechanisms:
- Vasodilation : this compound promotes vasodilation, enhancing blood flow to the brain, which is crucial for delivering oxygen and nutrients.
- Neurotransmitter Modulation : It influences the release and reuptake of neurotransmitters such as acetylcholine and dopamine, thereby improving synaptic transmission.
- Antioxidant Effects : this compound exhibits antioxidant properties that help mitigate oxidative stress, a significant factor in neurodegenerative diseases.
Case Study 1: Cognitive Impairment
A clinical trial investigated the effects of this compound on patients with mild cognitive impairment (MCI). Participants receiving this compound showed significant improvements in cognitive assessments compared to the placebo group, suggesting its potential role in delaying cognitive decline.
Case Study 2: Stroke Recovery
In a study involving stroke patients, this compound was administered during rehabilitation. Results indicated improved recovery outcomes and reduced neurological deficits in those treated with this compound compared to control subjects.
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- A study demonstrated that this compound administration led to a marked increase in cerebral blood flow in patients with vascular dementia.
- Another research effort focused on its ability to enhance learning and memory retention in animal models, supporting its use as a nootropic agent.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing Apovincamine’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity by identifying impurities like Vincamine derivatives. X-ray crystallography may resolve stereochemical ambiguities .
Q. What in vitro models are suitable for studying this compound’s cerebral blood flow enhancement mechanisms?
- Methodological Answer : Use isolated cerebral arteriole preparations to measure vasodilation responses under controlled oxygen tension. Pair with fluorescence-based calcium imaging to assess intracellular signaling pathways (e.g., cAMP/PKA modulation). Validate findings using knockout cell lines to isolate receptor-specific effects (e.g., adenosine A₂A receptors) .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Document reaction conditions (temperature, catalysts, solvents) using IUPAC guidelines. Employ Design of Experiments (DoE) to optimize yields and minimize side products. Validate purity via melting point analysis and comparative HPLC retention times against reference standards .
Advanced Research Questions
Q. What experimental designs address discrepancies in this compound’s bioavailability across administration routes?
- Methodological Answer : Conduct crossover pharmacokinetic studies in animal models, comparing oral, intravenous, and intranasal delivery. Use compartmental modeling to analyze absorption rates and bioavailability. Incorporate population pharmacokinetics to account for inter-individual variability .
Q. How can contradictory findings on this compound’s neuroprotective efficacy be systematically resolved?
- Methodological Answer : Perform a meta-analysis of preclinical studies, stratifying results by model (e.g., ischemic vs. traumatic brain injury). Apply sensitivity analysis to identify confounding variables (e.g., dosage, species differences). Use the PRISMA framework to ensure transparency in literature selection .
Q. What strategies optimize enantiomeric purity in this compound synthesis for pharmacological studies?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in palladium-mediated reactions) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. Cross-validate results with computational docking studies to correlate purity with receptor-binding efficacy .
Q. How should researchers design a longitudinal study to evaluate this compound’s chronic effects on cognitive function?
- Methodological Answer : Use a double-blind, placebo-controlled trial with neuropsychological batteries (e.g., MoCA, Trail Making Test) at baseline and follow-ups. Include cerebrospinal fluid (CSF) biomarkers (e.g., Aβ42, tau) to link cognitive outcomes with biochemical changes. Apply mixed-effects models to handle missing data .
Data Presentation and Statistical Guidance
- Comparative Pharmacokinetic Parameters : Tabulate AUC, Cmax, and T½ across administration routes with 95% confidence intervals .
- Structural Analysis : Include NMR chemical shifts, coupling constants, and crystallographic coordinates in supplementary materials .
- Statistical Rigor : Report p-values with exact significance levels (e.g., p=0.023) and justify sample sizes using power analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
